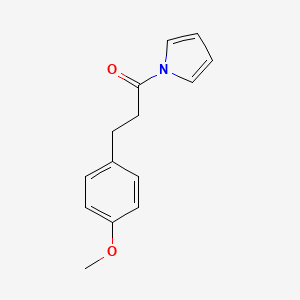

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds and its role or use in scientific, medical, or industrial contexts.

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions the compound can undergo. This includes identifying possible reactants and products, and understanding the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential.Applications De Recherche Scientifique

Synthesis Methods

- Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, including compounds like 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, using surfactants in an aqueous medium. This method leverages microwave conditions for efficient synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).

- Eftekhari-Sis et al. (2011) described a novel process for synthesizing N-alkyl(aryl)-2,4-diaryl-1H-pyrrol-3-ols, involving 1-(4-methoxyphenyl)propan-2-ones, through aldol Paal–Knorr reactions (Eftekhari‐Sis, Akbari, & Amirabedi, 2011).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact.

Orientations Futures

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties or reduce its hazards.

Please consult a qualified professional or trusted source for specific information about this compound. It’s important to handle all chemicals safely and responsibly. Always follow safety guidelines and procedures when working with chemicals.

Propriétés

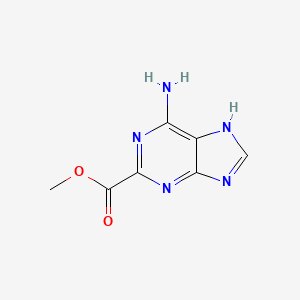

IUPAC Name |

3-(4-methoxyphenyl)-1-pyrrol-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-5,7-8,10-11H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHIPWLSQXISAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)